

Spectroscopic Profile of 1-Bromo-3-cyclopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-3-cyclopropylbenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-3-cyclopropylbenzene** (CAS No. 1798-85-2). Due to the limited availability of experimentally derived spectra in public databases, this document primarily presents predicted data alongside established experimental protocols for obtaining such spectra. This information is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Bromo-3-cyclopropylbenzene**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-Bromo-3-cyclopropylbenzene**

Chemical Shift (ppm)	Multiplicity	Assignment
Predicted		
7.25 - 7.05	m	Aromatic Protons
1.95 - 1.85	m	Cyclopropyl CH
1.00 - 0.90	m	Cyclopropyl CH ₂
0.75 - 0.65	m	Cyclopropyl CH ₂

Note: Predicted data is based on computational models and may differ from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-Bromo-3-cyclopropylbenzene**

Chemical Shift (ppm)	Assignment
Predicted	
145.5	C-Br
130.0	Aromatic CH
129.5	Aromatic CH
128.0	Aromatic C-Cyclopropyl
125.5	Aromatic CH
122.0	Aromatic CH
15.0	Cyclopropyl CH
10.0	Cyclopropyl CH ₂

Note: Predicted data is based on computational models and may differ from experimental values.

Table 3: Predicted Infrared (IR) Absorption Data for **1-Bromo-3-cyclopropylbenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Predicted		
3100 - 3000	Medium	Aromatic C-H Stretch
3000 - 2850	Medium	Cyclopropyl C-H Stretch
1600 - 1450	Strong	Aromatic C=C Stretch
1050 - 1000	Strong	C-Br Stretch
~1020	Medium	Cyclopropyl Ring Vibration

Note: Predicted data is based on computational models and may differ from experimental values.

Table 4: Mass Spectrometry (MS) Data for **1-Bromo-3-cyclopropylbenzene**

m/z	Relative Intensity	Assignment
196/198	High	[M] ⁺ (Molecular Ion, presence of Br isotopes)
117	High	[M-Br] ⁺
91	Medium	[C ₇ H ₇] ⁺

Note: The fragmentation pattern is based on typical behavior for similar compounds. The molecular ion peak will show a characteristic 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. A synthesis and purification of **1-Bromo-3-cyclopropylbenzene** has been reported where the reaction mixture was analyzed by GC-MS, confirming the presence of the compound.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of **1-Bromo-3-cyclopropylbenzene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , Benzene- d_6).
 - For ^{13}C NMR, a higher concentration is recommended, typically 50-100 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent to obtain a spectrum in a reasonable time.
 - Filter the sample solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
 - If necessary, add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition:
 - Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
 - For ^1H NMR, typical acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
 - For ^{13}C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (for a liquid sample):
 - Place a drop of neat **1-Bromo-3-cyclopropylbenzene** onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top of the first to create a thin liquid film between the plates.
 - Mount the sandwiched plates in the sample holder of the IR spectrometer.
- Data Acquisition:

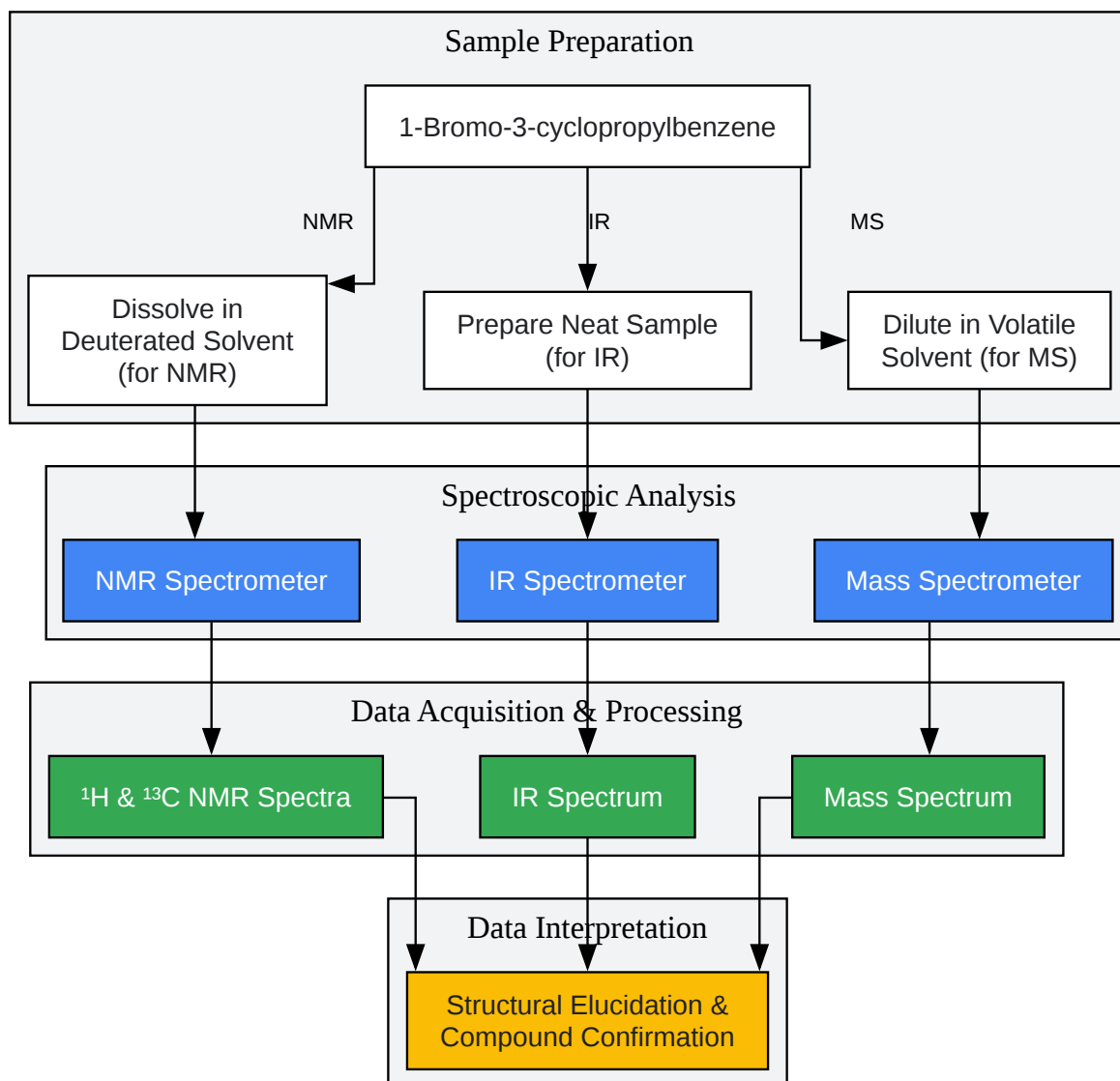
- Record a background spectrum of the empty spectrometer.
- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} . The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce a dilute solution of **1-Bromo-3-cyclopropylbenzene** (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer.
 - For a volatile compound like this, gas chromatography (GC) is an excellent method for sample introduction and purification prior to mass analysis.
 - Ionize the sample molecules using a suitable technique, most commonly Electron Ionization (EI) for this type of compound. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Bromo-3-cyclopropylbenzene**.



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General workflow for spectroscopic analysis.

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References

- 1. 1-Bromo-3-cyclopropylbenzene CAS#: 1798-85-2 [amp.chemicalbook.com]
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